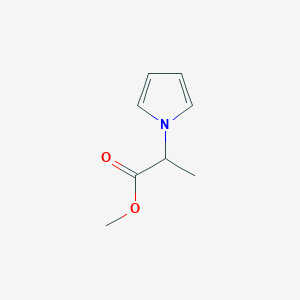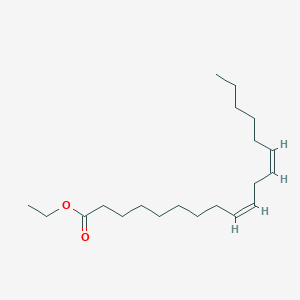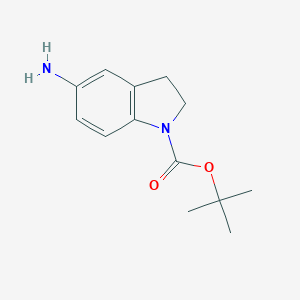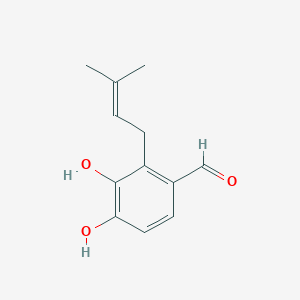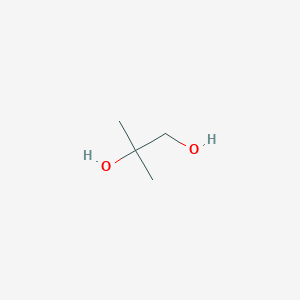
2-Methylpropane-1,2-diol
Overview
Description
2-Methylpropane-1,2-diol, also known as propylene glycol, is a colorless, odorless, viscous liquid that is widely used in a variety of industrial and consumer products. It is widely used as a solvent, as a food additive, and in the manufacture of pharmaceuticals and cosmetics. It is also used in the synthesis of polymers, surfactants, and other compounds. It has a low toxicity, and is considered to be non-irritating to the skin and eyes.
Scientific Research Applications
Catalysis and Chemical Synthesis :
- Palladium-catalyzed carbonyl allylation of 2-methylenepropane-1,3-diol demonstrates its utility in organic synthesis (Masuyama, Kagawa, & Kurusu, 1996).
Corrosion Inhibition :
- Schiff base compounds containing 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol have been investigated as corrosion inhibitors, highlighting their potential in materials science and engineering (Leçe, Emregül, & Atakol, 2008).
Microbial Oxidation and Enantioselectivity :
- Studies on microbial oxidation of 2-methylpropane-1,3-diol have revealed its ability to undergo selective oxidation, forming products like β-hydroxyisobutyric acid with high optical purity (Ohta & Tetsukawa, 1979).
Biofuel Production :
- Research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli has demonstrated the potential of 2-methylpropan-1-ol (isobutanol) in biofuel production, especially in anaerobic conditions (Bastian et al., 2011).
Anti-Cancer and Molecular Docking Studies :
- The novel compound 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD) has been synthesized and investigated for its anti-cancer properties and molecular docking against pharmacological protein receptors (Pavitha et al., 2017).
Phase Equilibrium and Volumetric Properties :
- Studies on the phase equilibrium and volumetric properties of mixtures involving 2-methylpropan-2-ol provide insights into its physical properties and applications in chemical engineering (Aniya et al., 2017).
Catalysis in Hydrocarbonylation :
- Research on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes has shown the production of 2-methylpropan-1-ol, among other products, demonstrating its role in chemical synthesis processes (Simpson et al., 1996).
Ionic Liquids and Capture and Release Reagents :
- A diol-functionalized ionic liquid based on 2-methylpropane-1,3-diol has been developed as an efficient, simple, and recoverable “capture and release” reagent for aldehydes, highlighting its utility in organic chemistry (Cai & Liu, 2009).
Density and Viscosity Studies in Binary Liquid Mixtures :
- Research on the densities and viscosities of binary mixtures involving 2-methylpropan-1-ol provides essential data for understanding its behavior in various solvents (Cano-Gómez et al., 2017).
Viscosities in Aqueous Solutions :
- The kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropane-1,3-diol have been measured, offering valuable information for applications in solution chemistry and industrial processes (Chenlo et al., 2002).
Safety and Hazards
2-Methylpropane-1,2-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
Mechanism of Action
Target of Action
2-Methylpropane-1,2-diol, also known as 2-Methyl-1,2-propanediol, is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2
Mode of Action
It’s known that it can be produced through the catalytic epoxidation of propylene oxide, using an appropriate alcohol-based catalyst to open the propylene oxide and generate the target product .
Biochemical Pathways
It has been found to be a metabolite in various species, includingMus musculus (mouse), Rattus norvegicus (rat), Mycobacterium sp. (strain ELW1), Mycobacterium austroafricanum (strain IFP 2015), and Homo sapiens (human) . This suggests that it may play a role in certain metabolic processes in these organisms.
Pharmacokinetics
Given its presence as a metabolite in various organisms, it can be inferred that it is likely absorbed and metabolized in some manner within these organisms .
Result of Action
It’s known to be used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction . In perfume, it improves the spread of and enhances the fragrance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s a flammable liquid and should be kept away from fire and high temperatures . During use, inhalation, skin and eye contact, and ingestion should be avoided. If accidental contact or inhalation occurs, immediate washing or medical treatment should be sought . It should be stored in a cool, well-ventilated, dry place, away from direct sunlight .
properties
IUPAC Name |
2-methylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVWZWFKMIUSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204382 | |
| Record name | 2-Methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
558-43-0 | |
| Record name | 2-Methyl-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPROPANE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methylpropane-1,2-diol in organic synthesis?
A: this compound serves as a valuable chiral building block for synthesizing complex molecules. Its significance lies in its ability to be enantioselectively transformed into useful intermediates. For example, it can be converted into (R)-3-benzyloxy-2-methylpropane-1,2-diol, a key intermediate in the synthesis of (R)-bicultamide, a potent anti-androgen drug [].
Q2: How is the chirality of this compound exploited in the synthesis of pharmaceuticals?
A: One notable example is the synthesis of (R)-bicultamide. Researchers employed an enantioconvergent approach starting with O-benzyl (±)-2-methylglycidol. This compound was converted to (R)-3-benzyloxy-2-methylpropane-1,2-diol through an enantioselective hydrolysis catalyzed by Bacillus subtilis epoxide hydrolase (BSEH) followed by treatment with H2SO4 []. This chiral intermediate then serves as a steppingstone for synthesizing the enantiomerically pure (R)-bicultamide.
Q3: Are there any examples of microbial degradation pathways involving this compound?
A: Yes, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade this compound. The pathway proceeds via acetone and formic acid, utilizing a thiamine pyrophosphate-dependent lyase enzyme []. This enzyme catalyzes the conversion of 2-hydroxyisobutyryl-CoA, derived from this compound, to acetone and formyl-CoA.
Q4: Can you explain the role of enzymes in the chemoenzymatic synthesis involving this compound derivatives?
A: Enzymes like Bacillus subtilis epoxide hydrolase (BSEH) play a crucial role in achieving enantioselectivity. For instance, BSEH is instrumental in the synthesis of (R)-3-benzyloxy-2-methylpropane-1,2-diol from the racemic 1-benzyloxymethyl-1-methyloxirane []. The enzyme selectively hydrolyzes one enantiomer of the racemic starting material, leading to the desired chiral product with high enantiomeric purity.
Q5: What applications does this compound have in the food industry?
A: While not directly mentioned in the provided research papers, derivatives of this compound, such as 3-(1-mentoxy)propane-1,2-diol, are used as cooling agents in food products [, ]. These compounds impart a refreshing sensation when consumed and are commonly found in confectionery, beverages, and oral care products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
